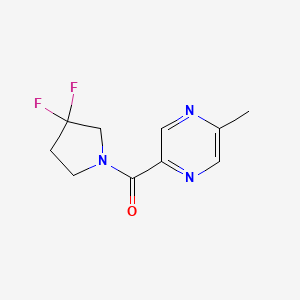

2-(3,3-difluoropyrrolidine-1-carbonyl)-5-methylpyrazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(3,3-difluoropyrrolidine-1-carbonyl)-5-methylpyrazine” is a complex organic molecule. It contains a pyrazine ring, which is a six-membered ring with two nitrogen atoms, and a 3,3-difluoropyrrolidine-1-carbonyl group, which is a five-membered ring with one nitrogen atom and two fluorine atoms .

Molecular Structure Analysis

The molecular structure of this compound would likely show the aromatic pyrazine ring attached to the 3,3-difluoropyrrolidine-1-carbonyl group. The exact structure would depend on the specific locations of these groups on the rings .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of fluorine atoms might make the compound more lipophilic, which could affect its solubility and stability .Aplicaciones Científicas De Investigación

DPP-4 Inhibition for Diabetes Treatment

The compound has been studied for its potential as a DPP-4 inhibitor . DPP-4 inhibitors are a class of drugs that are used to treat type 2 diabetes. They work by blocking the action of DPP-4, an enzyme that destroys the hormone incretin. Incretins help the body produce more insulin when it is needed and reduce the amount of glucose being produced by the liver when it is not needed.

Metabolism and Excretion Studies

Studies have been conducted on the metabolism, excretion, and pharmacokinetics of this compound in rats, dogs, and humans . These studies are crucial for understanding how the compound is processed in the body, which can inform dosage recommendations and potential side effects.

Cytochrome P450 Interaction

In vitro experiments with recombinant cytochrome P450 isoforms suggested that the formation of a metabolite of the compound was catalyzed both by CYP2D6 and CYP3A4 . Understanding how a drug interacts with these enzymes can help predict how it might interact with other drugs and inform personalized medicine strategies.

Pharmaceutical Testing

The compound is available for pharmaceutical testing . High-quality reference standards are crucial for accurate results in pharmaceutical research and development.

Mecanismo De Acción

Target of Action

The primary target of 2-(3,3-difluoropyrrolidine-1-carbonyl)-5-methylpyrazine is Dipeptidyl peptidase 4 (DPP-4) . DPP-4 is an enzyme responsible for the degradation of incretin hormones, which play a crucial role in glucose metabolism.

Mode of Action

The compound interacts with DPP-4, inhibiting its activity . This inhibition results in an increased level of incretin hormones, leading to enhanced insulin secretion and decreased glucagon release. Consequently, this helps in the regulation of blood glucose levels.

Pharmacokinetics

The absorption of the compound is rapid, with maximal plasma concentrations achieved within 1 hour after the dose . The majority of the circulating compound is the parent drug . The compound is eliminated by both metabolism and renal clearance .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(3,3-difluoropyrrolidin-1-yl)-(5-methylpyrazin-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2N3O/c1-7-4-14-8(5-13-7)9(16)15-3-2-10(11,12)6-15/h4-5H,2-3,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGILPECQCSAGFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)C(=O)N2CCC(C2)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,3-Difluoropyrrolidine-1-carbonyl)-5-methylpyrazine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide](/img/structure/B6428436.png)

![3-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}-1-[3-(trifluoromethyl)phenyl]urea](/img/structure/B6428441.png)

![2-(benzylsulfanyl)-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B6428462.png)

![N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}naphthalene-1-carboxamide](/img/structure/B6428466.png)

![N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}butane-1-sulfonamide](/img/structure/B6428469.png)

![N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}naphthalene-1-sulfonamide](/img/structure/B6428477.png)

![4-methyl-1-[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B6428484.png)

![2-{5-[(cyanomethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B6428522.png)

![2,5-dimethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]furan-3-carboxamide](/img/structure/B6428530.png)

![2,6-difluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B6428532.png)

![1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-(3-methylphenyl)ethan-1-one](/img/structure/B6428547.png)